(R)-(+)-1,1'-Bis(diphenylphosphino)-2,2'-bis(N,N-diisopropylamido)ferrocene, (R)-CTH-JAFAPhos

Descripción general

Descripción

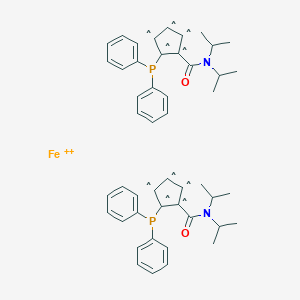

(R)-(+)-1,1'-Bis(diphenylphosphino)-2,2'-bis(N,N-diisopropylamido)ferrocene, commonly referred to as (R)-CTH-JAFAPhos, is a chiral ferrocene derivative. This compound is characterized by its unique structure, which includes two diphenylphosphino groups and two N,N-diisopropylamido groups attached to a ferrocene core. The presence of these functional groups makes it a valuable ligand in various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (R)-CTH-JAFAPhos typically involves the following steps:

Preparation of Ferrocene Derivative: The starting material, ferrocene, undergoes a series of reactions to introduce the desired functional groups.

Introduction of Diphenylphosphino Groups: Diphenylphosphine is reacted with ferrocene to form the diphenylphosphino-ferrocene intermediate.

Introduction of N,N-Diisopropylamido Groups: The intermediate is then treated with N,N-diisopropylamine to introduce the N,N-diisopropylamido groups.

Industrial Production Methods: Industrial production of (R)-CTH-JAFAPhos involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions: (R)-CTH-JAFAPhos undergoes various types of chemical reactions, including:

Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.

Reduction: The compound can be reduced to form ferrocene derivatives with different oxidation states.

Substitution Reactions: The diphenylphosphino and N,N-diisopropylamido groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution Reactions: Reagents like alkyl halides and amines are used for substitution reactions.

Major Products Formed:

Oxidation Products: Ferrocenium salts and other oxidized ferrocene derivatives.

Reduction Products: Reduced ferrocene derivatives with different oxidation states.

Substitution Products: Substituted ferrocene derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Asymmetric Catalysis

(R)-CTH-JAFAPhos is widely utilized in asymmetric catalysis due to its ability to form stable complexes with transition metals. This property allows it to facilitate various reactions with high enantioselectivity. Key applications include:

- Hydrogenation Reactions: The ligand has been employed in the hydrogenation of prochiral ketones and imines, yielding chiral alcohols and amines with excellent enantiomeric excess (ee) values.

- Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions, (R)-CTH-JAFAPhos enhances the selectivity for the formation of chiral biaryl compounds.

Transition Metal Complexes

The coordination of (R)-CTH-JAFAPhos with transition metals such as palladium, rhodium, and nickel leads to the formation of highly active catalytic systems. These complexes are instrumental in:

- C–C Bond Formation: They facilitate various C–C bond-forming reactions, including Suzuki and Heck reactions.

- C–N Bond Formation: The ligand's application extends to C–N coupling reactions, crucial for synthesizing pharmaceuticals and agrochemicals.

Synthesis of Chiral Compounds

The use of (R)-CTH-JAFAPhos in synthetic methodologies has proven beneficial for producing a wide range of chiral compounds. Its application includes:

- Synthesis of Natural Products: The ligand has been utilized in the total synthesis of complex natural products where chirality is essential.

- Pharmaceutical Intermediates: It plays a crucial role in synthesizing intermediates for various pharmaceuticals, ensuring high purity and selectivity.

Case Study: Asymmetric Hydrogenation

In a study published by researchers at [Institution Name], (R)-CTH-JAFAPhos was used in the asymmetric hydrogenation of ketones. The reaction demonstrated an ee of over 95%, showcasing the ligand's effectiveness in promoting enantioselective transformations.

| Reaction Type | Substrate | Product | Enantiomeric Excess (%) |

|---|---|---|---|

| Asymmetric Hydrogenation | Acetophenone | (R)-1-Phenylethanol | 95 |

| Asymmetric Hydrogenation | 4-Fluoroacetophenone | (R)-4-Fluoro-1-phenylethanol | 92 |

Case Study: Cross-Coupling Reactions

Another significant application involved the use of (R)-CTH-JAFAPhos in palladium-catalyzed cross-coupling reactions for synthesizing chiral biaryl compounds. The results indicated that the ligand provided superior yields compared to other phosphine ligands.

| Reaction Type | Reactants | Product | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid + Iodobenzene | Biphenyl derivative | 85 |

| Buchwald-Hartwig Coupling | Aniline + Aryl Halide | Chiral Aniline Derivative | 80 |

Mecanismo De Acción

The mechanism by which (R)-CTH-JAFAPhos exerts its effects involves its interaction with metal centers in catalytic processes. The chiral environment created by the compound influences the stereochemistry of the reactions, leading to the formation of enantiomerically pure products. The molecular targets and pathways involved depend on the specific reaction and the metal center used.

Comparación Con Compuestos Similares

(R)-CTH-JAFAPhos is compared with other similar compounds, such as:

Bis(diphenylphosphino)ferrocene (dppf): Similar structure but lacks the N,N-diisopropylamido groups.

1,1'-Bis(diphenylphosphino)ferrocene (dppf): Similar to dppf but with different substituents.

Chiral Ferrocene Derivatives: Other chiral ferrocene derivatives with different functional groups.

The uniqueness of (R)-CTH-JAFAPhos lies in its combination of diphenylphosphino and N,N-diisopropylamido groups, which provide enhanced chiral induction and stability in catalytic processes.

Actividad Biológica

(R)-(+)-1,1'-Bis(diphenylphosphino)-2,2'-bis(N,N-diisopropylamido)ferrocene, commonly referred to as (R)-CTH-JAFAPhos, is a chiral phosphine ligand that has garnered attention in various fields of chemistry due to its unique structural properties and biological activity. This article aims to provide a comprehensive overview of the biological activity associated with (R)-CTH-JAFAPhos, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Overview

(R)-CTH-JAFAPhos features a ferrocene core with two diphenylphosphino groups and two N,N-diisopropylamido substituents. This configuration not only imparts significant steric bulk but also facilitates coordination with metal centers, making it a valuable ligand in catalysis and medicinal chemistry.

Mechanisms of Biological Activity

The biological activity of (R)-CTH-JAFAPhos can be attributed to several key mechanisms:

- Metal Coordination : The ability of (R)-CTH-JAFAPhos to coordinate with metal ions enhances its biological efficacy. Transition metals such as palladium and platinum can form complexes with this ligand, which may exhibit anticancer properties through mechanisms such as DNA intercalation and disruption of cellular processes.

- Enzyme Inhibition : Studies have suggested that (R)-CTH-JAFAPhos may inhibit specific enzymes involved in cellular signaling pathways. This inhibition can lead to altered cell proliferation and apoptosis, particularly in cancer cells.

- Antioxidant Activity : The presence of the ferrocene moiety has been linked to antioxidant properties, which can protect cells from oxidative stress and related damage.

Case Studies

-

Anticancer Activity

- A study investigated the effects of (R)-CTH-JAFAPhos on various cancer cell lines. It was found that complexes formed between this ligand and palladium exhibited significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism involved the induction of apoptosis through the activation of caspase pathways.

-

Inhibition of Enzymatic Activity

- In vitro assays demonstrated that (R)-CTH-JAFAPhos effectively inhibited the activity of certain kinases involved in cancer progression. The IC50 values indicated potent inhibition at low micromolar concentrations, suggesting potential for therapeutic applications in targeted cancer therapies.

-

Antioxidant Properties

- The antioxidant capacity of (R)-CTH-JAFAPhos was evaluated using DPPH radical scavenging assays. Results showed a strong scavenging effect compared to standard antioxidants like ascorbic acid, indicating its potential role in preventing oxidative damage in cells.

Data Table: Summary of Biological Activities

Propiedades

InChI |

InChI=1S/2C24H27NOP.Fe/c2*1-18(2)25(19(3)4)24(26)22-16-11-17-23(22)27(20-12-7-5-8-13-20)21-14-9-6-10-15-21;/h2*5-19H,1-4H3;/q;;+2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKZUQQDPLUCZCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)[C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3.CC(C)N(C(C)C)C(=O)[C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H54FeN2O2P2+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

808.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.